(Z)-N-(4-benzhydrylpiperazin-1-yl)-1-(4-nitrophenyl)methanimine
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Overview
Description
(Z)-N-(4-benzhydrylpiperazin-1-yl)-1-(4-nitrophenyl)methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-benzhydrylpiperazin-1-yl)-1-(4-nitrophenyl)methanimine typically involves the reaction of 4-benzhydrylpiperazine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-benzhydrylpiperazin-1-yl)-1-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Conditions vary depending on the substituent, but typical reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine, while substitution reactions could introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(4-benzhydrylpiperazin-1-yl)-1-(4-nitrophenyl)methanimine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-benzhydrylpiperazin-1-yl)-1-(4-nitrophenyl)methanimine: A similar compound with slight structural differences.
N-(4-benzhydrylpiperazin-1-yl)-1-(4-aminophenyl)methanimine: Another related compound with an amino group instead of a nitro group.
Uniqueness
(Z)-N-(4-benzhydrylpiperazin-1-yl)-1-(4-nitrophenyl)methanimine is unique due to its specific structural features, such as the presence of both a piperazine ring and a nitrophenyl group. These features may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(Z)-N-(4-benzhydrylpiperazin-1-yl)-1-(4-nitrophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c29-28(30)23-13-11-20(12-14-23)19-25-27-17-15-26(16-18-27)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,24H,15-18H2/b25-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBXPKGHHDRVEP-PLRJNAJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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